molecular formula C12H15NO2S B13485793 4-(Phenylthio)piperidine-4-carboxylic acid

4-(Phenylthio)piperidine-4-carboxylic acid

Cat. No.: B13485793
M. Wt: 237.32 g/mol
InChI Key: BDPDIOTZXVZWDI-UHFFFAOYSA-N
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Description

4-(Phenylthio)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with a phenylthio group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylthio)piperidine-4-carboxylic acid typically involves the functionalization of a piperidine ring. One common method is the reaction of piperidine with phenylthiol in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylthio)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylthio)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylthio)piperidine-4-carboxylic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s binding affinity to molecular targets and its overall biological activity .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-phenylsulfanylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)

InChI Key

BDPDIOTZXVZWDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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